molecular formula C12H10ClNO3 B2811329 3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole CAS No. 941235-02-5

3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole

Cat. No.: B2811329
CAS No.: 941235-02-5
M. Wt: 251.67
InChI Key: RQTBRPUIOSIKCJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole is a synthetic organic compound that features a unique combination of a chloromethyl group, a dihydro-benzodioxin ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole typically involves multiple steps:

    Formation of the Dihydro-benzodioxin Ring: This can be achieved through the reaction of catechol with an appropriate aldehyde under acidic conditions to form the benzodioxin ring.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro-benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or oxazolidine derivative.

    Substitution: The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Oxazoline or oxazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its chemical properties may be exploited in the development of new materials, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
  • 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine
  • 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine

Uniqueness

3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole is unique due to the presence of both the oxazole ring and the chloromethyl group, which confer distinct reactivity and potential biological activity compared to other similar compounds. This combination of functional groups allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

3-(chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c13-7-9-6-11(17-14-9)8-1-2-10-12(5-8)16-4-3-15-10/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTBRPUIOSIKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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